molecular formula C10H12F3NO2 B1358715 2-(2-(2,2,2-トリフルオロエトキシ)フェノキシ)エタンアミン CAS No. 751476-91-2

2-(2-(2,2,2-トリフルオロエトキシ)フェノキシ)エタンアミン

カタログ番号 B1358715
CAS番号: 751476-91-2
分子量: 235.2 g/mol
InChIキー: JPPUDOMDSLXWNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a key intermediate of Silodosin, an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia .


Synthesis Analysis

A novel synthetic route for this compound has been developed. The process starts with 2-nitrochlorobenzene and proceeds through several steps: O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis .


Molecular Structure Analysis

The molecular formula of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is C10H12F3NO2 . The InChI code is 1S/C11H13F3O5S/c1-20(15,16)19-7-6-17-9-4-2-3-5-10(9)18-8-11(12,13)14/h2-5H,6-8H2,1H3 .


Chemical Reactions Analysis

The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine involves several chemical reactions including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is 235.2 .

科学的研究の応用

良性前立腺肥大症の治療

2-(2-(2,2,2-トリフルオロエトキシ)フェノキシ)エタンアミン: は、α1aアドレノレセプターアンタゴニストであるシロドシンの合成に使用されます 。シロドシンは、前立腺肥大(BPH)の治療のために特別に設計された薬剤であり、前立腺の肥大により尿路の障害を引き起こす可能性があります。この化合物がシロドシンの調製に使用されることは、男性の健康改善を目的とした医薬品への応用の重要性を強調しています。

α1aアドレノレセプターアンタゴニストの合成

シロドシン以外にも、2-(2-(2,2,2-トリフルオロエトキシ)フェノキシ)エタンアミンは、より幅広いクラスのα1aアドレノレセプターアンタゴニストの合成における前駆体として役立ちます 。これらのアンタゴニストは、平滑筋組織の弛緩を引き起こすことにより、高血圧や特定の種類の心不全などの状態を管理するために不可欠であり、その結果、血管拡張と血圧の低下をもたらします。

医薬品化学における化学中間体

化学中間体として、この化合物はさまざまな医薬品剤の合成に関与しています。 トリフルオロエトキシ基は、分子の親油性を高める上で特に重要であり、細胞膜を透過する能力を高め、薬効を向上させる可能性があります .

アドレナリン受容体の研究

科学研究では、2-(2-(2,2,2-トリフルオロエトキシ)フェノキシ)エタンアミンは、アドレナリン受容体の機能と構造を研究するために使用されます 。これらの受容体は交感神経系の一部であり、闘争または逃避反応に重要な役割を果たします。これらの受容体の挙動を理解することで、さまざまな状態に対する新しい薬剤の開発につながる可能性があります。

プロドラッグの開発

この化合物の構造により、プロドラッグの開発が可能になります。プロドラッグとは、投与されると代謝によって薬理学的に活性な薬物に変換される薬物です 。プロドラッグは、溶解性の向上、吸収の改善、または制御された放出などの利点を提供することができ、患者へのコンプライアンスと治療効果を向上させる可能性があります。

画像診断におけるフッ素化化合物

2-(2-(2,2,2-トリフルオロエトキシ)フェノキシ)エタンアミンのようなフッ素化化合物は、しばしば陽電子放出断層撮影(PET)などの画像診断技術における可能性について研究されています 。放射性同位体であるフッ素18の存在は、生体経路を追跡し、疾患の診断に役立てるために使用できます。

作用機序

Target of Action

The primary target of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is the α1-adrenoceptor . This receptor plays a crucial role in the regulation of smooth muscle tone, making it a key target in the treatment of conditions like benign prostatic hyperplasia .

Mode of Action

As an antagonist of the α1-adrenoceptor, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine binds to these receptors, preventing their activation by endogenous catecholamines . This inhibition results in relaxation of smooth muscle tone, particularly in the prostate and bladder neck, thereby improving urine flow and reducing the symptoms of benign prostatic hyperplasia .

Biochemical Pathways

Its antagonistic action on the α1-adrenoceptor suggests that it may impact the adrenergic signaling pathway, which is involved in a variety of physiological processes including smooth muscle contraction .

Pharmacokinetics

Its adme (absorption, distribution, metabolism, and excretion) properties would be crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine’s action primarily involve the relaxation of smooth muscle in the prostate and bladder neck. This leads to improved urine flow and a reduction in the symptoms of benign prostatic hyperplasia .

Action Environment

Factors such as ph, temperature, and the presence of other drugs could potentially affect its pharmacokinetics and pharmacodynamics .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2. The safety precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

生化学分析

Biochemical Properties

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine plays a significant role in biochemical reactions, particularly in its interaction with α1-adrenoceptors. This compound is a crucial intermediate in the synthesis of Silodosin, which binds to α1-adrenoceptors, inhibiting their activity and thereby alleviating symptoms of benign prostatic hyperplasia . The interaction between 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine and α1-adrenoceptors is characterized by its ability to modulate receptor activity, leading to therapeutic effects.

Cellular Effects

The effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involving α1-adrenoceptors. By inhibiting these receptors, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine can alter gene expression and cellular metabolism, leading to reduced smooth muscle contraction and improved urinary flow in patients with benign prostatic hyperplasia .

Molecular Mechanism

At the molecular level, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine exerts its effects through binding interactions with α1-adrenoceptors. This binding inhibits the receptor’s activity, preventing the usual downstream signaling that leads to smooth muscle contraction. Additionally, this compound may influence gene expression by modulating transcription factors associated with α1-adrenoceptor signaling pathways . The inhibition of these receptors results in therapeutic benefits for patients with benign prostatic hyperplasia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine remains stable under controlled conditions, but its degradation products can influence cellular function over extended periods

Dosage Effects in Animal Models

The effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits α1-adrenoceptors, leading to the desired therapeutic outcomes. At higher doses, toxic or adverse effects may be observed, including potential impacts on cardiovascular function and other physiological processes . Threshold effects have been identified, highlighting the importance of precise dosage control in clinical applications.

Metabolic Pathways

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is involved in several metabolic pathways, primarily those associated with its role as an intermediate in Silodosin synthesis. The compound interacts with various enzymes and cofactors during its metabolism, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the synthesis and therapeutic application of Silodosin.

Transport and Distribution

The transport and distribution of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy . The compound’s distribution patterns are essential for understanding its pharmacokinetics and optimizing its clinical use.

Subcellular Localization

The subcellular localization of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine exerts its effects precisely where needed, enhancing its therapeutic potential.

特性

IUPAC Name

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4H,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPUDOMDSLXWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626701
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

751476-91-2
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。